Esaxerenone - 880780-76-7

Esaxerenone

Catalog Number: EVT-8201368
CAS Number: 880780-76-7
Molecular Formula: C22H21F3N2O4S
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esaxerenone is under investigation in clinical trial NCT02722265 (Long-term Study of CS-3150 as Monotherapy or in Combination With Other Antihypertensive Drug in Japanese Patients With Essential Hypertension).
Overview

Esaxerenone is a novel, nonsteroidal selective mineralocorticoid receptor antagonist developed by Daiichi Sankyo and originally discovered by Exelixis. It has been approved in Japan for the treatment of hypertension, particularly as a therapeutic option for patients with conditions related to excessive mineralocorticoid receptor activation, such as primary aldosteronism and diabetic nephropathy. Esaxerenone exhibits a significantly higher selectivity for the mineralocorticoid receptor compared to other steroid hormone receptors, with at least a 1000-fold preference, making it a promising candidate in antihypertensive therapy .

Source and Classification

Esaxerenone is classified as an antihypertensive medication and falls under the category of mineralocorticoid receptor antagonists (MRAs). Its chemical structure is characterized by a pyrrole-3-carboxamide framework, which contributes to its pharmacological properties. The compound is recognized for its high oral bioavailability and long half-life, which enhances its efficacy in clinical settings .

Synthesis Analysis

The synthesis of esaxerenone involves several intricate chemical reactions. The process begins with the α-bromination of a ketone, followed by a reaction with the enolate of ethyl cyanoacetate to yield a cyanoketone. This intermediate undergoes pyrrole formation under modified Knorr conditions, leading to the generation of various pyrrole derivatives. Subsequent steps include N-alkylation and ester hydrolysis, ultimately resulting in the formation of esaxerenone through a series of crystallization and purification steps .

Technical Details

  • Starting Materials: Ketones and ethyl cyanoacetate.
  • Key Reactions: α-bromination, Knorr reaction, N-alkylation.
  • Final Yield: Approximately 89% from specific intermediates after crystallization.
Molecular Structure Analysis

Esaxerenone's molecular formula is C20H24F3N3O4S, and its structure features a unique arrangement that includes:

  • A pyrrole ring.
  • A carboxamide functional group.
  • A trifluoromethyl group contributing to its biological activity.

Structural Data

  • Molecular Weight: 433.48 g/mol.
  • Key Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure .
Chemical Reactions Analysis

Esaxerenone participates in various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydrolysis: Converting esters into acids.
  • Oxidation: Involving cytochrome P450 enzymes during metabolism.
  • Glucuronidation: Facilitated by UDP-glucuronosyltransferase enzymes, which play a significant role in drug clearance.

These reactions are crucial for understanding both the synthetic pathways leading to esaxerenone and its metabolic fate within biological systems .

Mechanism of Action

Esaxerenone functions primarily as an antagonist of the mineralocorticoid receptor. By binding to this receptor, it inhibits the effects of aldosterone, leading to:

The potency of esaxerenone is highlighted by its low IC50 values compared to other MRAs like spironolactone and eplerenone, making it an effective treatment option for hypertension .

Data on Mechanism

  • IC50 Values:
    • Esaxerenone: 3.7 nmol/L (human MR).
    • Spironolactone: 66 nmol/L.
    • Eplerenone: 970 nmol/L.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Relevant analyses have confirmed that esaxerenone maintains structural integrity across various environmental conditions .

Applications

Esaxerenone's primary application is in the treatment of hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure while minimizing side effects commonly associated with steroidal MRAs. Additionally, ongoing research explores its potential use in managing diabetic nephropathy and heart failure due to its favorable pharmacokinetic profile .

Discovery and Development of Esaxerenone

Historical Context of Mineralocorticoid Receptor Antagonists

Mineralocorticoid receptor antagonists target the mineralocorticoid receptor, a nuclear hormone receptor critically involved in regulating sodium-potassium balance, blood pressure, and tissue remodeling. The first-generation steroidal antagonist, spironolactone, was discovered in 1957 through empirical screening of steroid derivatives. Its mechanism—competitive inhibition of aldosterone binding—revolutionized hypertension management but carried off-target effects due to cross-reactivity with androgen and progesterone receptors, causing gynecomastia and sexual dysfunction [2] [7].

The 1980s saw efforts to improve selectivity, culminating in eplerenone (approved 2003), a steroidal antagonist with 10-fold lower affinity for non-mineralocorticoid receptors. Despite reduced side effects, eplerenone’s lower mineralocorticoid receptor binding affinity (1/5–1/10 of spironolactone) necessitated higher doses, increasing hyperkalemia risk. This limitation underscored the need for non-steroidal antagonists with optimized receptor specificity and tissue distribution [2] [3].

Table 1: Evolution of Mineralocorticoid Receptor Antagonists

GenerationPrototype DrugKey AdvantagesKey Limitations
First-Generation (1950s)SpironolactonePotent antihypertensive/antifibrotic effectsAntiandrogenic effects; gynecomastia
Second-Generation (2000s)EplerenoneImproved receptor selectivityLower mineralocorticoid receptor affinity; dose limitations
Third-Generation (2010s)Esaxerenone/FinerenoneNon-steroidal; high mineralocorticoid receptor selectivity; tissue protectionUnder investigation for cardiorenal endpoints

Rational Drug Design and Synthesis of Nonsteroidal Mineralocorticoid Receptor Antagonists

Traditional steroidal scaffolds inherently limited selectivity due to structural similarities across nuclear receptors. Drug discovery shifted toward non-steroidal frameworks to overcome this. High-throughput screening of chemical libraries identified lead compounds with diphenylamine cores, enabling synthetic optimization for mineralocorticoid receptor specificity [3] [7].

Key design strategies included:

  • Receptor Binding Pocket Optimization: Non-steroidal compounds exploit unique interactions with helix 12 of the mineralocorticoid receptor’s ligand-binding domain, stabilizing an inactive conformation without coregulator recruitment.
  • Tissue Distribution Engineering: Early non-steroidal candidates (e.g., finerenone) demonstrated balanced heart-kidney distribution versus renal-concentrated spironolactone, potentially enhancing cardiorenal protection [3].
  • Pharmacokinetic Refinement: Modifications to pyrrole-carboxamide structures improved oral bioavailability and metabolic stability. Esaxerenone’s core structure—1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide—was engineered for sustained receptor occupancy [1] [7].

Preclinical Identification of Esaxerenone (CS-3150)

Esaxerenone (developmental codes CS-3150, XL-550) emerged from in vivo screens of non-steroidal candidates. Key preclinical findings:

  • Receptor Pharmacology: Esaxerenone exhibited 1,000-fold selectivity for mineralocorticoid receptor over glucocorticoid, androgen, and progesterone receptors. Its mineralocorticoid receptor binding affinity (IC₅₀ = 3.7 nM) surpassed eplerenone (IC₅₀ = 810 nM) and spironolactone (IC₅₀ = 280 nM) [1] [7].
  • Efficacy Models:
  • In deoxycorticosterone acetate/salt-induced hypertensive rats, esaxerenone (0.1–1 mg/kg) dose-dependently reduced systolic blood pressure by 25–50 mmHg.
  • Dahl salt-sensitive rats showed not only blood pressure reduction but also attenuated albuminuria and glomerulosclerosis at 0.3 mg/kg/day, indicating organ-protective effects independent of blood pressure lowering [7].
  • Mechanistic Insights: Esaxerenone blocked aldosterone-induced expression of proinflammatory (e.g., PAI-1) and profibrotic (e.g., CTGF) genes in renal tissues, confirming direct antifibrotic action [7].

Table 2: Preclinical Profile of Esaxerenone vs. Reference Mineralocorticoid Receptor Antagonists

ParameterEsaxerenoneSpironolactoneEplerenone
Mineralocorticoid Receptor IC₅₀ (nM)3.7280810
Relative Mineralocorticoid Receptor Selectivity*1,000x10x250x
Effective Antihypertensive Dose (mg/kg)0.1–1.010–3010–100
Organ Protection (Preclinical)Kidney/HeartKidneyLimited

*Selectivity ratio vs. other steroid receptors [1] [7]*

Collaborative Development by Exelixis and Daiichi Sankyo

In March 2006, Exelixis (United States) and Daiichi Sankyo (Japan) initiated a research collaboration to discover non-steroidal mineralocorticoid receptor antagonists. Exelixis’ compound library yielded CS-3150 (esaxerenone), which Daiichi Sankyo exclusively licensed for global development [5] [9].

Development Timeline:

  • Phase 1 (2013–2014): First-in-human trials in Japanese volunteers confirmed dose-linear pharmacokinetics and tolerability up to 20 mg/day [4].
  • Phase 2 (2015): A randomized trial (n=426) demonstrated dose-dependent blood pressure reductions with esaxerenone (1.25–5 mg/day) versus placebo. At 5 mg/day, blood pressure reduction (−20.6/−10.4 mmHg) exceeded eplerenone 100 mg/day (−17.4/−8.5 mmHg) [4] [8].
  • Phase 3 (ESAX-HTN, 2017): A double-blind study (n=1,001) established esaxerenone’s superiority: 5 mg/day reduced sitting systolic blood pressure by −22.9 mmHg, outperforming eplerenone 50 mg/day (−16.5 mmHg; p<0.001) [6] [10].

Regulatory approval followed in Japan (January 2019) under the brand name Minnebro for hypertension, triggering a $20 million milestone payment to Exelixis [9]. Ongoing phase 3 trials (e.g., ESAX-DN) evaluate esaxerenone for diabetic nephropathy [9] [10].

Properties

CAS Number

880780-76-7

Product Name

Esaxerenone

IUPAC Name

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide

Molecular Formula

C22H21F3N2O4S

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29)

InChI Key

NOSNHVJANRODGR-UHFFFAOYSA-N

SMILES

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.